

# Finafloxacin: A Potent Fluoroquinolone Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Finafloxacin hydrochloride |           |
| Cat. No.:            | B029271                    | Get Quote |

A comparative analysis of finafloxacin's in vitro activity against challenging multi-drug resistant (MDR) bacterial strains, offering new hope in the face of mounting antibiotic resistance.

Finafloxacin is a novel 8-cyano-fluoroquinolone that has demonstrated significant promise in combating multi-drug resistant (MDR) bacterial infections. A distinguishing feature of finafloxacin is its enhanced bactericidal activity in acidic environments, a condition often present at sites of infection such as the urinary tract.[1][2] This guide provides a comparative overview of finafloxacin's performance against key MDR pathogens, supported by in vitro experimental data, and outlines the methodologies used for its validation.

# Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Like other fluoroquinolones, finafloxacin's mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a complex with these enzymes and the bacterial DNA, finafloxacin promotes DNA cleavage, ultimately leading to bacterial cell death.[2] Notably, finafloxacin exhibits a balanced and potent inhibition of both enzymes, which may contribute to its rapid bactericidal activity and potentially a lower propensity for resistance development compared to other fluoroquinolones.[2][5]





Click to download full resolution via product page

Figure 1. Mechanism of action of finafloxacin.

# **Comparative In Vitro Susceptibility**

The in vitro activity of finafloxacin has been extensively evaluated against a wide range of clinical isolates, including strains resistant to other fluoroquinolones and other classes of antibiotics. A key finding from these studies is the superior activity of finafloxacin at a slightly acidic pH (e.g., pH 5.8), which mimics the environment of many infection sites. In contrast, the activity of other fluoroquinolones, such as ciprofloxacin and levofloxacin, tends to decrease under acidic conditions.[6]

## **Activity Against Gram-Positive MDR Strains**



Finafloxacin has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), including isolates that are resistant to ciprofloxacin and levofloxacin.[2][7] At an acidic pH, finafloxacin's superiority is even more pronounced.

| Pathogen<br>(No. of<br>Isolates) | Antibiotic   | рН  | MIC₅₀<br>(μg/mL) | MIC90<br>(μg/mL) | Resistance<br>Rate (%) |
|----------------------------------|--------------|-----|------------------|------------------|------------------------|
| MRSA (100)                       | Finafloxacin | 7.2 | 0.12             | 4                | 23%                    |
| 5.8                              | 0.03         | 1   | 12%              |                  |                        |
| Ciprofloxacin                    | 7.2          | 8   | >32              | 84%              |                        |
| 5.8                              | 32           | >32 | 99%              |                  | _                      |
| Levofloxacin                     | 7.2          | 4   | >32              | 82%              |                        |
| 5.8                              | 16           | >32 | 97%              |                  | _                      |
| MRSE (50)                        | Finafloxacin | 7.2 | 0.12             | 4                | 34%                    |
| 5.8                              | 0.03         | 1   | 8%               |                  |                        |
| Ciprofloxacin                    | 7.2          | 16  | 32               | 70%              |                        |
| 5.8                              | 32           | >32 | 90%              |                  | _                      |
| Levofloxacin                     | 7.2          | 8   | 16               | 70%              |                        |
| 5.8                              | 16           | >32 | 88%              |                  | _                      |

Data adapted from a study evaluating finafloxacin's efficacy against resistant staphylococci.[7] MIC<sub>50</sub> and MIC<sub>90</sub> represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

## **Activity Against Gram-Negative MDR Strains**

Finafloxacin has shown excellent activity against multi-drug resistant Gram-negative bacteria. This includes ciprofloxacin-resistant Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[2][8] Clinical studies in patients with



complicated urinary tract infections (cUTIs) have demonstrated higher microbiological eradication rates for finafloxacin compared to ciprofloxacin, particularly against ciprofloxacin-resistant and ESBL-producing uropathogens.[8]

| Pathogen<br>Group (No. of<br>Isolates) | Antibiotic   | рН   | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) |
|----------------------------------------|--------------|------|---------------|---------------|
| A. xylosoxidans<br>(97)                | Finafloxacin | 7.2  | 2             | 4             |
| 5.8                                    | 0.25         | 1    |               |               |
| Tobramycin                             | 7.2          | 4    | 16            | _             |
| 5.8                                    | 32           | >64  |               | _             |
| S. maltophilia<br>(100)                | Finafloxacin | 7.2  | 0.5           | 1             |
| 5.8                                    | 0.12         | 0.25 |               |               |
| Tobramycin                             | 7.2          | 8    | 16            | _             |
| 5.8                                    | >64          | >64  |               |               |
| P. aeruginosa<br>(100)                 | Finafloxacin | 7.2  | 1             | 4             |
| 5.8                                    | 0.25         | 1    |               |               |
| Tobramycin                             | 7.2          | 0.5  | 1             | _             |
| 5.8                                    | 4            | 16   |               |               |

Data adapted from a study on the in vitro activity of finafloxacin against respiratory pathogens. [9] Many of the isolates exhibited resistance to multiple other antibiotic classes.

# **Experimental Protocols: Broth Microdilution Method**

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were







primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism after a specified incubation period.

#### **Brief Protocol:**

- Preparation of Antibiotic Dilutions: A series of twofold dilutions of finafloxacin and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For experiments investigating pH effects, the broth is adjusted to the desired pH (e.g., 7.2 or 5.8).
- Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. A standardized suspension is then prepared to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.
- Inoculation and Incubation: A multi-channel pipette is used to inoculate the microdilution plates containing the antibiotic dilutions with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
- Reading and Interpretation: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.





Click to download full resolution via product page

**Figure 2.** Broth microdilution workflow.

### Conclusion

The available in vitro data strongly support the potent activity of finafloxacin against a broad spectrum of multi-drug resistant bacteria.[2] Its unique characteristic of enhanced efficacy in acidic environments provides a significant advantage over other fluoroquinolones, particularly for treating infections in anatomical sites with a low pH.[9][10] Finafloxacin has demonstrated superior or comparable activity against ciprofloxacin-resistant Gram-negative pathogens and resistant staphylococci.[2][7] These findings, coupled with favorable clinical trial results, position finafloxacin as a valuable addition to the antimicrobial arsenal for combating challenging MDR infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Finafloxacin Wikipedia [en.wikipedia.org]
- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 3. Finafloxacin | C20H19FN4O4 | CID 11567473 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Explorative Randomized Phase II Clinical Study of the Efficacy and Safety of Finafloxacin versus Ciprofloxacin for Treatment of Complicated Urinary Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Finafloxacin, Ciprofloxacin, and Levofloxacin in Serum and Urine against TEM- and SHV-Type Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae Isolates from Patients with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ihma.com [ihma.com]
- 8. Early Clinical Assessment of the Antimicrobial Activity of Finafloxacin Compared to Ciprofloxacin in Subsets of Microbiologically Characterized Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Finafloxacin: A Potent Fluoroquinolone Against Multi-Drug Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029271#validating-finafloxacin-activity-against-multidrug-resistant-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com